molecular formula C10H12N2O B11973924 N'-(4-methylbenzylidene)acetohydrazide CAS No. 59670-16-5

N'-(4-methylbenzylidene)acetohydrazide

Cat. No.: B11973924
CAS No.: 59670-16-5
M. Wt: 176.21 g/mol
InChI Key: OTXOLASULYVVKB-YRNVUSSQSA-N
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Description

N'-(4-methylbenzylidene)acetohydrazide is a hydrazone derivative that serves as a versatile and bioactive chemical scaffold in medicinal chemistry research. The hydrazone functional group (R1R2C=N-NH2) is a privileged pharmacophore known for its wide range of pharmacological activities, making it a focal point for developing new therapeutic agents . This compound is of significant interest in oncology research. Hydrazone-based structures are extensively investigated for their potential as antitumor agents. Researchers utilize this core structure to design novel molecules that target key pathways in cancer cells. Studies on analogous hydrazones have demonstrated that these compounds can exhibit potent activity by inhibiting critical enzymes such as EGFR (Epidermal Growth Factor Receptor) and HER2 (Human Epidermal Growth Factor Receptor 2), which are overexpressed in various cancers including prostate, breast, colon, and ovarian cancers . The mechanism of action may also involve the inhibition of the COX-2 (Cyclooxygenase-2) isozyme, another target implicated in cancer proliferation, suggesting a potential for multi-targeted therapeutic strategies . The compound provides a foundational structure for Structure-Activity Relationship (SAR) studies, allowing researchers to explore how different substituents on the benzylidene ring influence potency and selectivity against a panel of cancer cell lines . Key Research Applications: Antitumor Agent Development: Serves as a key synthetic intermediate for creating novel hydrazone derivatives with potential cytotoxic effects . Enzyme Inhibition Studies: Used in biochemical assays to probe the activity of tyrosine kinase receptors (e.g., EGFR, HER2) and COX-2 . Medicinal Chemistry & SAR: The core structure is ideal for synthetic modification to explore and optimize interactions with biological targets . This product is sold for chemical and biological research purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes all responsibility for ensuring compound identity and/or purity.

Properties

CAS No.

59670-16-5

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

N-[(E)-(4-methylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C10H12N2O/c1-8-3-5-10(6-4-8)7-11-12-9(2)13/h3-7H,1-2H3,(H,12,13)/b11-7+

InChI Key

OTXOLASULYVVKB-YRNVUSSQSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)C

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)C

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of Acetohydrazide

Acetohydrazide is typically synthesized by reacting ethyl acetoacetate with hydrazine hydrate. In a representative procedure, ethyl acetoacetate (10 mmol) is mixed with hydrazine hydrate (12 mmol) in ethanol under reflux for 4–6 hours. The reaction is monitored via thin-layer chromatography (TLC), and the product is isolated by evaporating the solvent, yielding white crystals (85–92% purity).

Step 2: Condensation with 4-Methylbenzaldehyde

The acetohydrazide is then condensed with 4-methylbenzaldehyde in a 1:1 molar ratio. A mixture of methanol and chloroform (3:1 v/v) is used as the solvent, with 1–2 drops of glacial acetic acid as a catalyst. The reaction is refluxed at 70–80°C for 5–6 hours, forming a yellow precipitate. The product is filtered, washed with cold methanol, and recrystallized to achieve >90% purity.

Optimization of Reaction Conditions

Solvent Systems

The choice of solvent significantly impacts reaction efficiency:

  • Methanol/Chloroform (3:1) : Enhances Schiff base formation due to balanced polarity, yielding 89–93% product.

  • Ethanol : Yields 82–85% but requires longer reflux times (8–10 hours).

  • Aqueous Methanol (1:1) : Reduces yield to 75% due to poor solubility of 4-methylbenzaldehyde.

Catalysts

  • Acetic Acid : Most effective, achieving 93% yield at 0.05 mL per 10 mmol substrate.

  • Sulfuric Acid : Increases reaction rate but reduces yield (78%) due to side reactions.

  • No Catalyst : Yields drop to 60–65%, emphasizing the necessity of acid catalysis.

Temperature and Time

  • 70–80°C : Optimal range; higher temperatures (>90°C) degrade the hydrazone bond.

  • 5–6 Hours : Balances completion and side-product formation. Extending to 8 hours marginally improves yield (2–3%) but risks decomposition.

Purification and Characterization

Purification Techniques

  • Recrystallization : Methanol is preferred, producing crystals with 95–98% purity.

  • Column Chromatography : Used for analytical samples, with hexane/ethyl acetate (7:3) as the eluent.

Spectroscopic Characterization

TechniqueKey DataSource
1H NMR δ 2.35 (s, 3H, CH₃), 7.25–7.80 (m, 4H, Ar-H), 8.50 (s, 1H, N=CH)
13C NMR δ 21.5 (CH₃), 122–140 (Ar-C), 160.2 (C=O), 162.1 (C=N)
IR (cm⁻¹) 3200–3300 (N-H), 1650 (C=O), 1595 (C=N)
MS (m/z) [M+H]+ 207.1 (calc. 207.1)

Comparative Analysis of Methodologies

Academic vs. Industrial Approaches

  • Academic Labs : Prioritize purity over scale, using reflux setups and recrystallization.

  • Industrial Production : Limited data exists, but continuous flow reactors and catalytic distillation are hypothesized to improve scalability.

Yield and Efficiency

MethodYield (%)Purity (%)Time (Hours)
Methanol/Chloroform + Acetic Acid93985
Ethanol + No Catalyst658510
Aqueous Methanol + H₂SO₄78906

Challenges and Solutions in Synthesis

Hydrazone Isomerization

The E/Z isomerism of the hydrazone bond complicates reproducibility. Using anhydrous solvents and inert atmospheres minimizes isomerization, ensuring >95% E-configuration.

Byproduct Formation

Side products like unreacted aldehydes are removed via washing with cold diethyl ether, improving purity to >97%.

Emerging Methodologies

Microwave-Assisted Synthesis

Pilot studies show that microwave irradiation (300 W, 100°C) reduces reaction time to 20–30 minutes with 88% yield, though scalability remains unproven.

Green Chemistry Approaches

  • Solvent-Free Conditions : Grinding acetohydrazide and 4-methylbenzaldehyde with a catalytic amount of p-toluenesulfonic acid yields 80% product in 2 hours.

  • Biocatalysis : Lipase-mediated condensation in ionic liquids is under investigation but currently yields <50% .

Chemical Reactions Analysis

Types of Reactions

N’-(4-methylbenzylidene)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into hydrazine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N’-(4-methylbenzylidene)acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(4-methylbenzylidene)acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its biological activities are attributed to its ability to interfere with cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Key Observations :

  • Electron-donating groups (e.g., methoxy) increase solubility and stability, while electron-withdrawing groups (e.g., nitro) enhance electrophilicity .
  • Bulky substituents (e.g., pyrimidinylthio) may sterically hinder receptor binding but improve metabolic resistance .

Anti-Inflammatory and Antioxidant Effects

  • This compound analogs : Exhibit moderate anti-inflammatory activity via TNF-α suppression (e.g., 55–57% inhibition in macrophages) .
  • DMFM (Sulindac derivative) : Superior anti-inflammatory and antioxidant effects (IC₅₀ < 10 μM in COX-2 inhibition) due to the sulfinyl and fluoro groups enhancing target affinity .
  • Triazole-thioacetohydrazides : Show antidepressant activity (e.g., 4l with bromo substituent reduced immobility time by 60% in tail suspension tests) .

Enzyme Inhibition

  • MAO and β-Secretase Inhibition: N'-(4-Methylbenzylidene) derivatives with sulfonyloxy groups inhibit MAO-A (IC₅₀ = 2.1 μM) and β-secretase (IC₅₀ = 4.8 μM), outperforming non-substituted analogs .
  • Coumarin-based analogs : Demonstrate anticoagulant activity via thrombin inhibition but lack significant MAO affinity .

Q & A

Q. How can researchers validate synthetic reproducibility across laboratories?

  • Guidelines :
  • Publish detailed reaction protocols (solvent ratios, catalyst amounts).
  • Cross-validate spectral data (NMR, IR) with public databases or collaborative networks .

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